molecular formula C23H23N3O4 B14989720 5-[(2-phenylethyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-[(2-phenylethyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B14989720
M. Wt: 405.4 g/mol
InChI Key: MXBLIARBKKNPKQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of an oxazole ring, a phenylethylamine moiety, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-phenylethylamine with a suitable oxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and an appropriate solvent, like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the trimethoxyphenyl group and the cyano group at the 4-position of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions, such as catalytic hydrogenation, can convert the compound into its reduced forms, potentially altering the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
  • 5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-thiazole-4-carbonitrile

Uniqueness

The uniqueness of 5-[(2-Phenylethyl)amino]-2-[(1E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the oxazole ring, in particular, differentiates it from similar compounds with thiazole or other heterocyclic rings.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

5-(2-phenylethylamino)-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C23H23N3O4/c1-27-19-13-17(14-20(28-2)22(19)29-3)9-10-21-26-18(15-24)23(30-21)25-12-11-16-7-5-4-6-8-16/h4-10,13-14,25H,11-12H2,1-3H3/b10-9+

InChI Key

MXBLIARBKKNPKQ-MDZDMXLPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC2=NC(=C(O2)NCCC3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.